molecular formula C12H16ClFN2 B6170821 [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride CAS No. 1511-30-4

[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride

Cat. No.: B6170821
CAS No.: 1511-30-4
M. Wt: 242.7
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Description

[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindole, which serves as the core structure.

    Alkylation: The 5-fluoroindole undergoes alkylation with 2-bromoethylamine to introduce the ethylamine side chain.

    Dimethylation: The resulting intermediate is then subjected to dimethylation using formaldehyde and formic acid to yield the dimethylamine derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted indole derivatives.

Scientific Research Applications

[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-fluoroindole: A precursor in the synthesis of the compound.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride is unique due to the presence of the 5-fluoro substituent and the dimethylamine side chain, which confer specific chemical and biological properties not found in other indole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1511-30-4

Molecular Formula

C12H16ClFN2

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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